molecular formula C10H12N2O B3220040 4-Methoxy-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine CAS No. 1190322-66-7

4-Methoxy-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B3220040
CAS No.: 1190322-66-7
M. Wt: 176.21 g/mol
InChI Key: CRRXKFPBLJZKBS-UHFFFAOYSA-N
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Description

4-Methoxy-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that features a pyrrole ring fused to a pyridine ring This compound is part of the pyrrolopyridine family, which is known for its diverse pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxy-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine with formaldehyde in tetrahydrofuran, followed by refluxing . This method ensures the formation of the desired pyrrolopyridine structure with the methoxy and methyl substituents in place.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as chromatography and crystallization ensures the isolation of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The pyridine ring can be reduced to form a dihydropyridine derivative.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon is a common method for reducing the pyridine ring.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium diisopropylamide.

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, dihydropyridine derivatives, and various substituted pyrrolopyridines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Methoxy-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methoxy-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit enzymes such as topoisomerase I, which is involved in DNA replication and transcription . The compound may also modulate receptor activity by binding to specific sites, thereby influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-1H-pyrrolo[2,3-b]pyridine
  • 4-Methoxy-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine
  • 4-Chloro-1H-pyrrolo[3,2-c]pyridine

Uniqueness

4-Methoxy-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine is unique due to the specific positioning of its methoxy and methyl groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for targeted research and development .

Properties

IUPAC Name

4-methoxy-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-6-4-8-9(11-6)5-7(2)12-10(8)13-3/h4-5,11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRXKFPBLJZKBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=C(N=C2OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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